An In-depth Technical Guide to 4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononane-1,2-diol: Properties, Synthesis, and Applications
An In-depth Technical Guide to 4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononane-1,2-diol: Properties, Synthesis, and Applications
Introduction: The Unique Position of Highly Fluorinated Diols in Advanced Materials
In the landscape of specialty chemicals, fluorinated organic compounds hold a distinct and critical position. The strategic incorporation of fluorine atoms into organic molecules can dramatically alter their physicochemical properties, often leading to enhanced thermal stability, chemical resistance, and unique surface characteristics.[1] Among these, long-chain fluorinated diols are emerging as pivotal building blocks in the synthesis of advanced polymers, surfactants, and functional coatings. This guide provides a comprehensive technical overview of a specific and promising member of this class: 4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononane-1,2-diol. While specific experimental data for this compound is limited in publicly accessible literature, this document synthesizes available information and provides expert insights based on the well-established chemistry of analogous fluorinated compounds. This guide is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the potential of highly fluorinated diols.
Physicochemical Properties: A Blend of Hydrophilic and Hydrophobic Character
4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononane-1,2-diol is characterized by a long perfluorinated carbon chain, which imparts significant hydrophobicity and oleophobicity, and a vicinal diol functional group, which provides a site for hydrophilic interactions and further chemical modification. This amphiphilic nature is central to its potential applications.
Table 1: Core Physicochemical Properties of 4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononane-1,2-diol
| Property | Value | Source/Method |
| Molecular Formula | C₉H₇F₁₃O₂ | Supplier Data |
| Molecular Weight | 394.13 g/mol | Calculated |
| CAS Number | 107650-06-6 | Supplier Data |
| Appearance | White to off-white solid (Predicted) | Inferred from similar compounds |
| Boiling Point | Not available (Expected to be high) | - |
| Melting Point | Not available | - |
| Density | Not available | - |
| Solubility | Insoluble in water; Soluble in fluorinated solvents and some polar organic solvents (Predicted) | Inferred from structure |
| XLogP3 | 3.7 | Computed |
| Hydrogen Bond Donor Count | 2 | Computed |
| Hydrogen Bond Acceptor Count | 15 | Computed |
| Topological Polar Surface Area | 40.5 Ų | Computed |
Note: Many of the physical properties are not yet experimentally determined and are based on computational predictions or inferences from structurally similar compounds.
Molecular Structure and Conformation
The molecule consists of a nine-carbon chain. The carbons from position 4 to 9 are fully fluorinated, creating a rigid, helical perfluoroalkyl segment.[2] The 1,2-diol group at the other end of the chain provides a flexible, polar head.
Caption: Chemical structure of 4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononane-1,2-diol.
Proposed Synthesis Methodology: Dihydroxylation of a Fluorinated Alkene Precursor
Step 1: Synthesis of the Alkene Precursor
A plausible route to the alkene precursor starts from 3-(Perfluorohexyl)propyl iodide (also known as 4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononyl iodide).[3] This can be achieved through a dehydrohalogenation reaction using a strong base.
Step 2: Dihydroxylation of the Alkene
The conversion of an alkene to a vicinal diol is a well-established transformation in organic chemistry.[4] For a syn-dihydroxylation, which would yield the cis-diol, osmium tetroxide is the reagent of choice, often used in catalytic amounts with a co-oxidant like N-methylmorpholine N-oxide (NMO).[4][5]
Caption: Proposed two-step synthesis of the target diol.
Detailed Experimental Protocol (Representative)
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Materials: 4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononyl iodide, potassium tert-butoxide, tert-butanol, osmium tetroxide (4% solution in water), N-methylmorpholine N-oxide (50 wt. % in water), acetone, water, sodium sulfite, magnesium sulfate, and appropriate solvents for extraction and purification (e.g., diethyl ether, hexanes).
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Step 1: Synthesis of 4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluoronon-1-ene
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Dissolve 4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononyl iodide in anhydrous tert-butanol under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of potassium tert-butoxide in tert-butanol to the reaction mixture.
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Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction with water and extract the product with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to yield the pure alkene.
-
-
Step 2: Synthesis of 4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononane-1,2-diol
-
Dissolve the purified alkene in a mixture of acetone and water (e.g., 10:1 v/v).
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Add N-methylmorpholine N-oxide (NMO) to the solution.
-
To the stirred solution, add a catalytic amount of osmium tetroxide solution.
-
Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by TLC.
-
Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium sulfite and stir for 1 hour.
-
Extract the product with a suitable organic solvent, such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude diol by column chromatography on silica gel or by recrystallization to obtain the final product.
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Potential Applications: Leveraging Unique Fluorine Chemistry
The unique combination of a highly fluorinated tail and a reactive diol head group makes 4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononane-1,2-diol a valuable precursor for a range of high-performance materials.
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Fluorinated Polyurethanes: As a chain extender or as a component of the soft segment, this diol can be incorporated into polyurethane backbones.[6] The resulting fluorinated polyurethanes are expected to exhibit enhanced thermal stability, chemical resistance, low surface energy (hydrophobicity and oleophobicity), and potentially biocompatibility, making them suitable for demanding applications in aerospace, electronics, and biomedical devices.[7]
-
Specialty Surfactants and Emulsifiers: The amphiphilic nature of this molecule suggests its use in the formulation of specialty surfactants for applications in fluoropolymer synthesis, coatings, and potentially in advanced fire-fighting foams.
-
Surface Modification Agents: The diol functionality allows for grafting onto surfaces to create highly repellent and low-friction coatings. Such coatings could find use in anti-fouling marine applications, stain-resistant textiles, and microfluidic devices.
-
Advanced Lubricants and Greases: The perfluoroalkyl chain is known for its excellent thermal and chemical stability, suggesting potential use in the formulation of high-performance lubricants for extreme environments.
-
Drug Delivery and Biomedical Materials: The biocompatibility of some fluorinated materials opens up possibilities for using this diol in the synthesis of novel polymers for drug delivery systems and implantable medical devices.[7]
Safety and Handling: A Precautionary Approach
Due to the limited toxicological data available for 4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononane-1,2-diol, a precautionary approach to handling is essential. Information from structurally related per- and polyfluoroalkyl substances (PFAS) should be considered. Many PFAS are known for their persistence in the environment and potential for bioaccumulation.[8][9] Some long-chain PFAS have been associated with adverse health effects.[10][11]
GHS Hazard Classification (Predicted based on similar compounds):
-
Skin Corrosion/Irritation: Category 2 (Causes skin irritation)[3]
-
Serious Eye Damage/Eye Irritation: Category 2A (Causes serious eye irritation)[3]
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation)[3]
Handling and Personal Protective Equipment (PPE):
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment, including chemical-resistant gloves (e.g., nitrile or neoprene), safety goggles, and a lab coat.
-
Avoid inhalation of dust or vapors. If there is a risk of inhalation, use a NIOSH-approved respirator.
-
Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Keep away from strong oxidizing agents.
Disposal:
-
Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.
Conclusion and Future Outlook
4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononane-1,2-diol represents a molecule with significant potential for the development of next-generation materials. Its unique structural features, combining a long perfluorinated segment with a reactive diol, make it a versatile building block. While the current body of experimental data on this specific compound is sparse, the well-understood chemistry of fluorinated compounds and diols provides a strong foundation for its synthesis and application. Further research to fully characterize its physical and toxicological properties is warranted and will undoubtedly unlock new opportunities for its use in a wide range of advanced technologies.
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